molecular formula C9H12ClNO3 B8206032 (S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B8206032
M. Wt: 217.65 g/mol
InChI Key: XTCOJZXICXSLRC-FJXQXJEOSA-N
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Description

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: is a chemical compound with the molecular formula C9H11NO3

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of chemical reactions starting from phenylalanine or its derivatives. The process typically involves the protection of amino groups, followed by selective functionalization of the phenyl ring.

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized chemical reactions that ensure high yield and purity. The production process involves the use of catalysts and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids and their derivatives.

  • Reduction: Amines and their derivatives.

  • Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is used in biological studies to understand protein interactions and enzyme activities.

  • Medicine: It has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

(S)-3-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: is similar to other amino acid derivatives, such as (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride and 3-(3-amino-2-hydroxyphenyl)benzoic acid . its unique structural features and functional groups make it distinct in terms of reactivity and applications.

Comparison with Similar Compounds

  • (S)-2-Amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride

  • 3-(3-amino-2-hydroxyphenyl)benzoic acid

  • 2-Amino-3-(4-hydroxyphenyl)propanoic acid

Properties

IUPAC Name

(3S)-3-amino-3-(2-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c10-7(5-9(12)13)6-3-1-2-4-8(6)11;/h1-4,7,11H,5,10H2,(H,12,13);1H/t7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCOJZXICXSLRC-FJXQXJEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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